molecular formula C31H28N4O4 B14817052 N'~1~,N'~5~-bis(biphenyl-4-ylcarbonyl)pentanedihydrazide

N'~1~,N'~5~-bis(biphenyl-4-ylcarbonyl)pentanedihydrazide

Cat. No.: B14817052
M. Wt: 520.6 g/mol
InChI Key: DOJOVBSDOAJXKH-UHFFFAOYSA-N
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Description

N’1,N’5-bis(4-biphenylylcarbonyl)pentanedihydrazide is a complex organic compound with the molecular formula C33H32N4O6This compound is characterized by the presence of biphenyl groups attached to a pentanedihydrazide backbone, making it a subject of interest in organic chemistry and materials science .

Properties

Molecular Formula

C31H28N4O4

Molecular Weight

520.6 g/mol

IUPAC Name

1-N',5-N'-bis(4-phenylbenzoyl)pentanedihydrazide

InChI

InChI=1S/C31H28N4O4/c36-28(32-34-30(38)26-18-14-24(15-19-26)22-8-3-1-4-9-22)12-7-13-29(37)33-35-31(39)27-20-16-25(17-21-27)23-10-5-2-6-11-23/h1-6,8-11,14-21H,7,12-13H2,(H,32,36)(H,33,37)(H,34,38)(H,35,39)

InChI Key

DOJOVBSDOAJXKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)CCCC(=O)NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’5-bis(4-biphenylylcarbonyl)pentanedihydrazide typically involves the reaction of biphenylcarbonyl chloride with pentanedihydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for N’1,N’5-bis(4-biphenylylcarbonyl)pentanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’1,N’5-bis(4-biphenylylcarbonyl)pentanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.

    Substitution: Substituted biphenyl derivatives with various functional groups on the aromatic rings.

Scientific Research Applications

N’1,N’5-bis(4-biphenylylcarbonyl)pentanedihydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’1,N’5-bis(4-biphenylylcarbonyl)pentanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl groups can facilitate binding to hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’5-bis(4-biphenylylcarbonyl)pentanedihydrazide is unique due to the presence of biphenyl groups, which enhance its hydrophobicity and potential for π-π interactions. These properties make it particularly suitable for applications in materials science and as a biochemical probe .

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